molecular formula C8H9NO B11751066 1-(1,2-Dihydropyridin-2-ylidene)propan-2-one

1-(1,2-Dihydropyridin-2-ylidene)propan-2-one

Cat. No.: B11751066
M. Wt: 135.16 g/mol
InChI Key: YLZCCZXKEFEVQL-UHFFFAOYSA-N
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Description

1-(1,2-Dihydropyridin-2-ylidene)propan-2-one is an organic compound with the molecular formula C8H9NO It is a heterocyclic compound containing a pyridine ring fused with a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,2-Dihydropyridin-2-ylidene)propan-2-one can be synthesized through several methods. One common approach involves the condensation of 2-acetylpyridine with an appropriate aldehyde under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The product is then purified using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions: 1-(1,2-Dihydropyridin-2-ylidene)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydropyridine analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Dihydropyridine analogs.

    Substitution: Substituted pyridine compounds.

Scientific Research Applications

1-(1,2-Dihydropyridin-2-ylidene)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 1-(1,2-Dihydropyridin-2-ylidene)propan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)propan-1-one
  • 2-Acetylpyridine
  • 1-(4-Nitro-pyrazol-1-yl)-propan-2-one

Comparison: 1-(1,2-Dihydropyridin-2-ylidene)propan-2-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Biological Activity

1-(1,2-Dihydropyridin-2-ylidene)propan-2-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a dihydropyridine moiety, which is known for contributing to various biological activities. The compound's structure can be represented as follows:

Chemical Structure C9H11N\text{Chemical Structure }C_9H_{11}N

This compound is characterized by its unique functional groups that enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro evaluations have shown that this compound possesses activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus4.59.0
Escherichia coli8.016.0
Pseudomonas aeruginosa16.032.0

These results indicate that the compound could be a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have reported that this compound induces apoptosis in cancer cells through several mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

The observed IC50 values suggest that this compound may be effective in inhibiting the proliferation of various cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Oxidative Stress Induction : It induces oxidative stress in target cells, leading to cellular damage and apoptosis.
  • Signal Transduction Pathways : The compound modulates various signaling pathways associated with cell survival and apoptosis, including the PI3K/Akt and MAPK pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Antimicrobial Efficacy : In a study published in Journal of Antimicrobial Chemotherapy, the compound demonstrated potent activity against multi-drug resistant strains of bacteria, significantly reducing bacterial load in infected models .
  • Cancer Treatment Study : A recent investigation published in Cancer Letters showed that treatment with this compound reduced tumor size in xenograft models of breast cancer by inducing apoptosis and inhibiting angiogenesis .

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

1-pyridin-2-ylprop-1-en-2-ol

InChI

InChI=1S/C8H9NO/c1-7(10)6-8-4-2-3-5-9-8/h2-6,10H,1H3

InChI Key

YLZCCZXKEFEVQL-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=N1)O

Origin of Product

United States

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